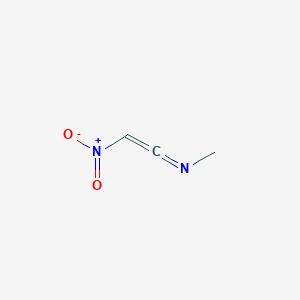
N-Methyl-2-nitroethen-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-2-nitroethen-1-imine is an organic compound characterized by the presence of a nitro group and an imine group. This compound is known for its unique chemical properties and reactivity, making it a valuable building block in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-2-nitroethen-1-imine can be synthesized through the direct reductive N-methylation of nitro compounds. This method involves the use of inexpensive and readily available nitro compounds as raw materials, which undergo a sequential hydrogenation and methylation process . The reaction is typically catalyzed by various catalytic systems and methylating agents, such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, dimethyl sulfoxide (DMSO), and formaldehyde .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic hydrogenation with a platinum catalyst or reduction using zinc, iron, or tin(II) chloride in dilute mineral acid . These methods are preferred due to their efficiency and cost-effectiveness in producing high yields of the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-nitroethen-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include various nitro derivatives, amines, and substituted imines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Methyl-2-nitroethen-1-imine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Methyl-2-nitroethen-1-imine involves its role as a Michael acceptor due to the presence of a strongly electron-withdrawing nitro group. This makes the nitroethylene substructure highly reactive towards nucleophiles . The compound’s secondary amine group acts as an electron donor, further enhancing its reactivity. The polarized push-pull alkene structure of the compound allows it to participate in various nucleophilic and electrophilic reactions, making it a versatile reactant in organic synthesis .
Comparison with Similar Compounds
N-Methyl-2-nitroethen-1-imine can be compared with other similar compounds, such as nitroenediamines and 1,1-bis(methylthio)-2-nitroethene. These compounds share similar structural features and reactivity patterns but differ in their specific functional groups and applications . For example:
Nitroenediamines: These compounds are used in the synthesis of functionalized fused heterocyclic compounds with diverse pharmacological activities.
1,1-bis(methylthio)-2-nitroethene: This compound is employed as a building block for the synthesis of heterocyclic ketene aminals and other valuable intermediates.
This compound stands out due to its unique combination of functional groups, making it a highly versatile and valuable compound in various scientific and industrial applications.
Properties
CAS No. |
93969-14-3 |
|---|---|
Molecular Formula |
C3H4N2O2 |
Molecular Weight |
100.08 g/mol |
InChI |
InChI=1S/C3H4N2O2/c1-4-2-3-5(6)7/h3H,1H3 |
InChI Key |
POIDWGSTLZFGLT-UHFFFAOYSA-N |
Canonical SMILES |
CN=C=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



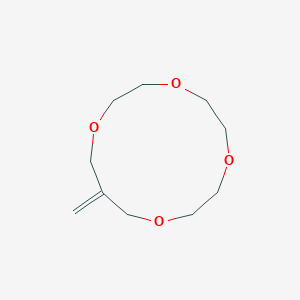
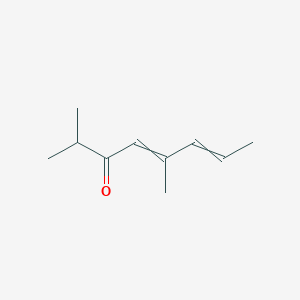
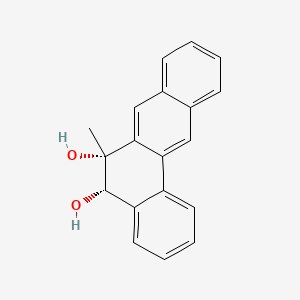
![5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14343583.png)
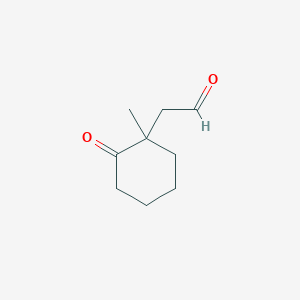
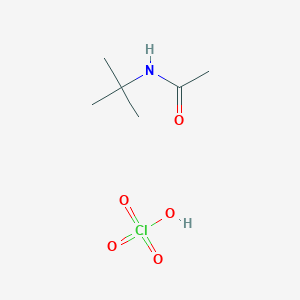
![3-(Phenylsulfonyl)-3-azatricyclo[3.2.2.02,4]nonane](/img/structure/B14343603.png)
![8,8'-[Oxetane-3,3-diylbis(methyleneoxy)]bis(2-methylquinoline)](/img/structure/B14343621.png)
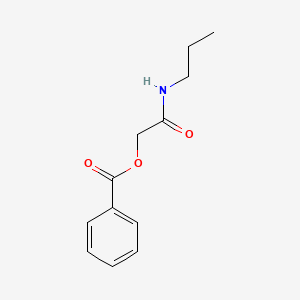
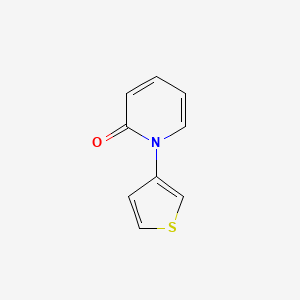
![2-Oxazolidinone, 3-(1-methylethyl)-5-[[(methylsulfonyl)oxy]methyl]-, (S)-](/img/structure/B14343625.png)
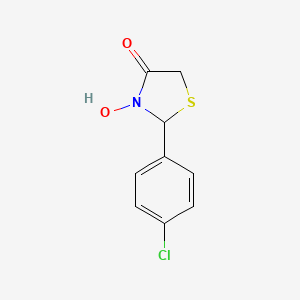
![4-[2-(6-Methoxy-2H-1,3-benzodioxol-5-yl)ethyl]benzene-1,3-diol](/img/structure/B14343632.png)
